![molecular formula C27H42O7 B12110237 Methyl 4-(12-acetyloxy-3,6-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12110237.png)
Methyl 4-(12-acetyloxy-3,6-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(12-acetyloxy-3,6-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate is a complex organic compound with a multifaceted structure This compound belongs to the class of steroids, characterized by its cyclopenta[a]phenanthrene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(12-acetyloxy-3,6-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate typically involves multiple steps, starting from simpler steroidal precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.
Acetylation: Acetylation of hydroxyl groups to protect them during subsequent reactions.
Oxidation: Oxidation of specific carbon atoms to introduce ketone functionalities.
Esterification: Formation of the ester linkage by reacting the carboxylic acid with methanol.
Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts or reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Key considerations include:
Catalyst Selection: Use of efficient and recyclable catalysts.
Solvent Choice: Preference for green solvents to reduce environmental footprint.
Process Optimization: Continuous monitoring and optimization of reaction parameters to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(12-acetyloxy-3,6-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Hydrolysis: Breaking of ester bonds to yield carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
Methyl 4-(12-acetyloxy-3,6-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in cellular processes and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including hormonal disorders and cancers.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It may exert its effects by:
Binding to Receptors: Modulating the activity of steroid hormone receptors.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Signal Transduction: Affecting intracellular signaling pathways that regulate cell growth and differentiation.
Comparación Con Compuestos Similares
Methyl 4-(12-acetyloxy-3,6-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate can be compared with other steroidal compounds, such as:
Testosterone: A primary male sex hormone with a simpler structure.
Estradiol: A major female sex hormone with distinct functional groups.
Cortisol: A glucocorticoid involved in stress response with different hydroxylation patterns.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique biological activities and synthetic utility.
Propiedades
Fórmula molecular |
C27H42O7 |
|---|---|
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
methyl 4-(12-acetyloxy-3,6-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate |
InChI |
InChI=1S/C27H42O7/c1-14(6-9-22(30)33-5)17-7-8-18-23-19(13-21(27(17,18)4)34-15(2)28)26(3)11-10-16(29)12-20(26)24(31)25(23)32/h14,16-21,23-24,29,31H,6-13H2,1-5H3 |
Clave InChI |
SUTLWFUELCOTMI-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(=O)C(C4C3(CCC(C4)O)C)O)OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine](/img/structure/B12110160.png)
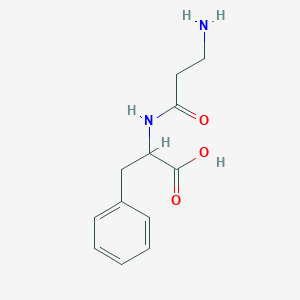



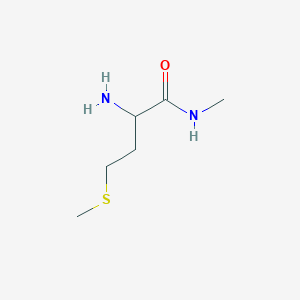

![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid](/img/structure/B12110213.png)

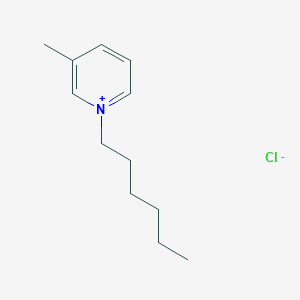
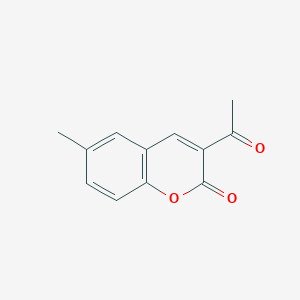
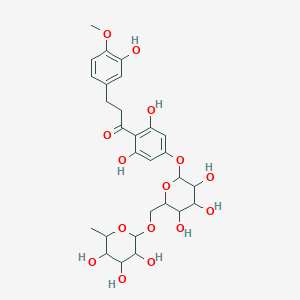
![[1,1'-Biphenyl]-4-amine, 2',5'-dichloro-](/img/structure/B12110233.png)

